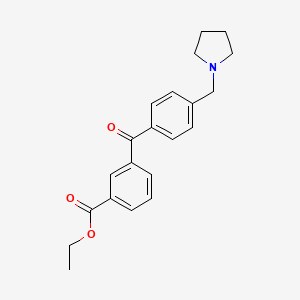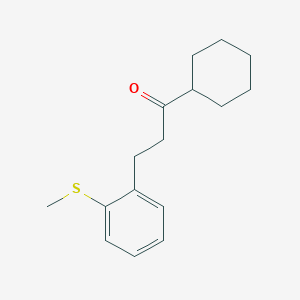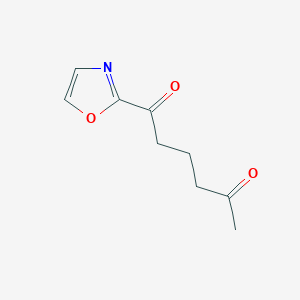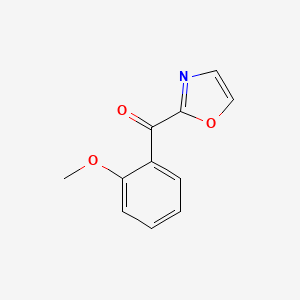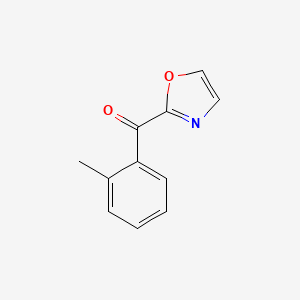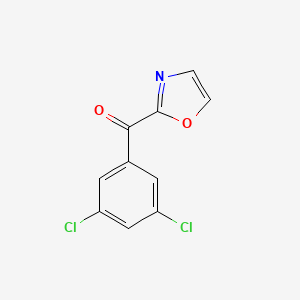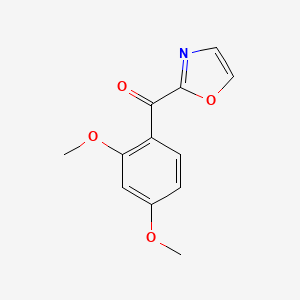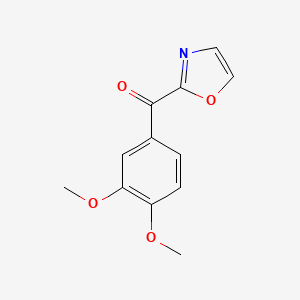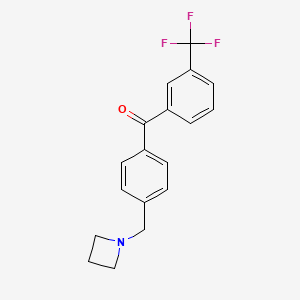
4'-Azetidinomethyl-3-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Azetidinomethyl-3-trifluoromethylbenzophenone” is a chemical compound with the IUPAC name [4- (1-azetidinylmethyl)phenyl] [3- (trifluoromethyl)phenyl]methanone . It has a molecular weight of 319.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by Greene et al. (2016) investigated a series of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing compounds with potent antiproliferative properties. These compounds showed efficacy in inhibiting the polymerization of tubulin, disrupting microtubular structure, and inducing apoptosis in cancer cells, notably in MCF-7 breast cancer cells. This research highlights the potential of azetidinone derivatives in cancer treatment (Greene et al., 2016).
Enzyme Interaction Studies
Xiong et al. (2006) utilized a photoactive benzoic acid derivative related to azetidinones to identify the binding site of UDP-glucuronosyltransferases, enzymes important in drug metabolism. This research demonstrates the utility of azetidinone derivatives in biochemical and pharmacological studies (Xiong et al., 2006).
Synthesis of Cytotoxic Compounds
Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to explore the relationship between their structure and biological properties. These compounds exhibited anticancer effects in vitro, demonstrating the relevance of azetidinone derivatives in developing new anticancer drugs (Veinberg et al., 2003).
Development of Antimicrobial Agents
Chopde et al. (2012) synthesized azetidinone derivatives and evaluated their antibacterial properties. Some compounds showed promising activities against various bacterial strains, suggesting the potential of azetidinone derivatives as antimicrobial agents (Chopde et al., 2012).
Application in Organic Synthesis
Dao Thi et al. (2016) reported the efficient preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones as novel building blocks in organic synthesis. These compounds facilitated the synthesis of a variety of biologically relevant CF3-functionalized structures, indicating the versatility of azetidinone derivatives in synthetic chemistry (Dao Thi et al., 2016).
Zukünftige Richtungen
The future directions for the use and study of “4’-Azetidinomethyl-3-trifluoromethylbenzophenone” are not specified in the current resources. It could potentially be used in various fields of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Eigenschaften
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSPXIRQPHIVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642815 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-3-trifluoromethylbenzophenone | |
CAS RN |
898756-84-8 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

